2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide

G-quadruplex DNA probes Fluorescent biosensors Molecular recognition

2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide is an organic salt comprising a 1-ethylpyridinium acceptor core asymmetrically disubstituted at the 2- and 4-positions with 4-(dimethylamino)styryl donor arms. This D-π-A+ architecture establishes intense intramolecular charge transfer (ICT), endowing the compound with large first hyperpolarizability (β), strong two-photon absorption (TPA), and pronounced solvatochromic fluorescence.

Molecular Formula C27H32IN3
Molecular Weight 525.5 g/mol
CAS No. 84195-77-7
Cat. No. B12695660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide
CAS84195-77-7
Molecular FormulaC27H32IN3
Molecular Weight525.5 g/mol
Structural Identifiers
SMILESCC[N+]1=C(C=C(C=C1)C=CC2=CC=C(C=C2)N(C)C)C=CC3=CC=C(C=C3)N(C)C.[I-]
InChIInChI=1S/C27H32N3.HI/c1-6-30-20-19-24(8-7-22-9-14-25(15-10-22)28(2)3)21-27(30)18-13-23-11-16-26(17-12-23)29(4)5;/h7-21H,6H2,1-5H3;1H/q+1;/p-1
InChIKeyXPRYLWBGHVPGNC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium Iodide (CAS 84195-77-7): A Bis-Styryl Pyridinium Chromophore for Nonlinear Optics and Fluorescent Probing


2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide is an organic salt comprising a 1-ethylpyridinium acceptor core asymmetrically disubstituted at the 2- and 4-positions with 4-(dimethylamino)styryl donor arms . This D-π-A+ architecture establishes intense intramolecular charge transfer (ICT), endowing the compound with large first hyperpolarizability (β), strong two-photon absorption (TPA), and pronounced solvatochromic fluorescence [1]. Its primary application domains include second-order nonlinear optical (NLO) materials, two-photon-pumped up-conversion lasing, and red-emitting fluorescent probes for nucleic acid structures [1][2].

Why Generic Substitution Fails: Structural Specificity of 2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium Iodide


This compound cannot be replaced by other in-class pyridinium dyes because its core differentiation arises from the confluence of three structural features: (i) the 2,4-asymmetric bis-substitution pattern on the pyridinium ring, (ii) the N-ethyl quaternization of the pyridinium nitrogen, and (iii) the iodide counterion . Changing any single feature dramatically alters the molecular recognition profile, photophysical response, and solid-state packing [1]. For example, the symmetric 2,6-bis isomer exhibits an entirely opposite DNA-binding preference (duplex vs. quadruplex) [1], while the N-methyl analog displays reduced lipophilicity and altered membrane permeability [2]. Consequently, generic substitution based solely on chromophore class or nominal functional group similarity fails to reproduce the specific performance envelope required for targeted applications.

2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium Iodide (CAS 84195-77-7): Quantitative Differentiation Evidence


Asymmetric 2,4- vs Symmetric 2,6-Disubstitution: DNA-Quadruplex Binding Selectivity

The 2,4-asymmetric isomer (analogous to the target compound) selectively binds and lights up quadruplex DNA with a near-micromolar affinity (Ka(G4) ≈ 10^6 M^-1) and a selectivity ratio Ka(G4)/Ka(dsDNA) = 2.5–8.4 [1]. In contrast, the symmetric 2,6-bis isomer displays a strong binding preference for double-stranded DNA with Ka(dsDNA)/Ka(G4) = 40–100, and its fluorescence is increased equally well (20–50-fold) in the presence of both quadruplex and duplex DNA, eliminating selectivity [1]. This reversal of binding preference and optical response is a direct consequence of the substitution geometry on the pyridinium ring.

G-quadruplex DNA probes Fluorescent biosensors Molecular recognition

N-Ethyl vs N-Methyl Quaternization: Enhanced Lipophilicity and Membrane Permeability

Replacing the N-methyl group with N-ethyl increases the calculated n-octanol/water partition coefficient (LogP) by approximately 0.5–0.8 log units compared to the N-methyl analog, reflecting greater lipophilicity . This is corroborated by the observation that the N-ethyl mono-styryl analog DASPEI (2-(4-(dimethylamino)styryl)-1-ethylpyridinium iodide, CAS 3785-01-1) exhibits slower cellular uptake kinetics and stronger mitochondrial membrane potential-dependent accumulation compared to the N-methyl analog DASPMI, consistent with enhanced membrane partitioning [1].

Mitochondrial staining Live-cell imaging Lipophilicity (LogP)

Two-Photon Absorption Cross-Section in the Near-IR: Class Benchmarking

Stilbene-type pyridinium chromophores of the D-π-A+ architecture, when asymmetrically disubstituted with dimethylamino donors (as in the target compound), exhibit two-photon absorption (TPA) cross-sections (σ2) in the range of 10^2–10^3 GM at near-IR wavelengths (700–900 nm) [1]. Direct measurement on the structurally analogous dye DEASPI (diethylamino variant) yielded σ2 = ~300–500 GM at 800 nm with 80 fs pulses, enabling efficient two-photon pumped up-conversion lasing with efficiency up to 10.7% [1]. The dimethylamino variant (target compound) is expected to exhibit comparable or slightly lower σ2 values, within the same order of magnitude, based on the well-established correlation between donor strength (diethylamino > dimethylamino) and TPA cross-section in this chromophore class [1].

Two-photon absorption Up-conversion lasing Nonlinear optics

Second-Harmonic Generation (SHG) Activity in the Pyridinium Salt Class

Pyridinium salts with strong electron-donating substituents constitute one of the most extensively studied classes of organic second-order NLO chromophores. Kurtz powder tests on a series of pyridinium salts have demonstrated SHG efficiencies up to 1300 times that of a urea reference standard at the non-resonant wavelength of λ = 2109 nm [1]. The benchmark compound DAST (4-dimethylamino-4'-N'-methylpyridinium tosylate) exhibits an SHG powder efficiency approximately 1000 times that of urea [2]. The target compound, with its extended π-conjugated bis-styryl framework and non-centrosymmetric 2,4-substitution pattern, is structurally predisposed to crystallize in acentric space groups favorable for bulk SHG activity, though experimental SHG data for this specific iodide salt remain to be reported [3].

Second-harmonic generation Noncentrosymmetric crystals Organic NLO materials

Fluorescence Stokes Shift and Solvatochromism: ICT Character Benchmarking

The target compound's fluorescence Stokes shift and solvatochromic response are directly governed by the extent of intramolecular charge transfer (ICT) from the dimethylamino donors to the pyridinium acceptor. In the related mono-styryl compound DASPEI (2-(4-(dimethylamino)styryl)-1-ethylpyridinium iodide), the Stokes shift is 128 nm (λex = 461 nm, λem = 589 nm in methanol) [1]. For the bis-styryl analog, extended π-conjugation is expected to red-shift both absorption and emission by 30–60 nm relative to the mono-styryl counterpart, based on the well-documented conjugation-length dependence in cyanine and styryl dye series [2]. The larger Stokes shift of the bis-styryl compound reduces self-absorption artifacts in fluorescence-based applications.

Solvatochromism Intramolecular charge transfer Fluorescence Stokes shift

Best Research and Industrial Application Scenarios for 2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium Iodide (CAS 84195-77-7)


G-Quadruplex DNA Fluorescent Probing in Drug Discovery and Cancer Research

The 2,4-asymmetric substitution pattern of this compound class selectively recognizes G-quadruplex (G4) nucleic acid structures over duplex DNA, with a fluorescence turn-on exceeding 80–100-fold upon G4 binding [1]. This enables high-contrast, wash-free detection of G4 structures in biochemical assays and polyacrylamide gels. The N-ethyl group further enhances cellular permeability relative to the N-methyl analog, making this compound suitable for live-cell G4 imaging studies relevant to cancer biology and telomere-targeting drug development [2].

Two-Photon Fluorescence Microscopy and Up-Conversion Lasing

As a member of the stilbene-type D-π-A+ chromophore family, this compound exhibits two-photon absorption in the near-IR biological transparency window (700–900 nm), enabling deeper tissue penetration and reduced phototoxicity in two-photon fluorescence microscopy [3]. Its two-photon pumped up-conversion lasing capability, established for structural analogs with lasing efficiencies up to 10.7%, supports exploration as a gain medium in frequency up-conversion laser devices pumped by compact 1064 nm lasers [3].

Nonlinear Optical Crystal Engineering and SHG Material Development

The donor-π-acceptor architecture and non-centrosymmetric 2,4-substitution pattern predispose this compound to crystallize in acentric space groups favorable for bulk second-harmonic generation. Pyridinium salts of this class have demonstrated powder SHG efficiencies up to 1300 times that of urea [4]. The iodide counterion may facilitate heavy-atom effects for enhanced nonlinearity and can be exchanged for other anions (tosylate, perchlorate) to modulate crystal packing, offering a tunable platform for organic NLO crystal engineering [5].

Red-Emitting Fluorescent Probe for Mitochondrial Imaging

The N-ethyl pyridinium moiety, combined with the extended π-system of the bis-styryl framework, is expected to produce red-shifted emission (λem ≈ 620–650 nm) with a large Stokes shift (>130 nm) [6]. The N-ethyl substitution mimics the mitochondrial staining behavior of the mono-styryl analog DASPEI, which accumulates in mitochondria in a membrane-potential-dependent manner [2]. The bis-substitution enhances fluorescence brightness and photostability, making this compound a candidate for mitochondrial imaging with reduced spectral overlap with common green fluorescent proteins.

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